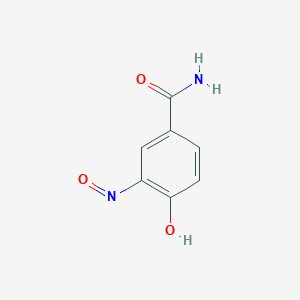

4-Hydroxy-3-nitrosobenzamide

描述

属性

CAS 编号 |

162152-90-1 |

|---|---|

分子式 |

C7H6N2O3 |

分子量 |

166.13 g/mol |

IUPAC 名称 |

4-hydroxy-3-nitrosobenzamide |

InChI |

InChI=1S/C7H6N2O3/c8-7(11)4-1-2-6(10)5(3-4)9-12/h1-3,10H,(H2,8,11) |

InChI 键 |

GUWUNALKOAAXJC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)N)N=O)O |

规范 SMILES |

C1=CC(=C(C=C1C(=O)N)N=O)O |

产品来源 |

United States |

科学研究应用

Biosynthesis and Microbial Applications

4-Hydroxy-3-nitrosobenzamide is produced in the bacterium Streptomyces murayamaensis through a specific biosynthetic pathway involving several enzymes. The terminal step of its biosynthesis is catalyzed by the enzyme NspF, which acts as a monooxygenase to convert 3-amino-4-hydroxybenzamide into this compound .

Case Study: Streptomyces murayamaensis

- Organism : Streptomyces murayamaensis

- Biosynthetic Gene Cluster : The gene cluster responsible for the production of this compound has been identified, revealing insights into its metabolic pathways.

- Environmental Conditions : The production of this compound is influenced by the availability of iron, which can lead to the formation of different bioactive molecules under varying conditions .

Pharmaceutical Applications

The compound has been studied for its potential pharmaceutical applications, particularly as an antibiotic. Research indicates that it may be involved in the synthesis of bagremycins, a class of antibiotics with significant antibacterial properties .

Potential Therapeutic Effects

- Antibiotic Activity : Bagremycins derived from this compound have shown effectiveness against various bacterial strains.

- Iron Chelation : Compounds like ferroverdins, synthesized alongside this compound, exhibit anticholesterol activity and may help reduce atherosclerosis risk by inhibiting cholesterylester transfer protein (CETP) .

Environmental Applications

The degradation pathways involving nitroaromatic compounds like this compound are crucial for bioremediation efforts. Certain bacteria can utilize these compounds as carbon and nitrogen sources, thus playing a role in detoxifying contaminated environments.

Microbial Degradation Studies

- Bacterial Strains : Various strains of Pseudomonas and Comamonas have been identified that can metabolize nitroaromatic compounds, aiding in bioremediation processes.

- Degradation Pathways : Understanding the biochemical pathways allows for the development of microbial strains optimized for degrading pollutants containing nitro groups .

Data Table: Summary of Applications

| Application Area | Details | Key Organisms |

|---|---|---|

| Biosynthesis | Production via NspF enzyme in Streptomyces murayamaensis | Streptomyces murayamaensis |

| Pharmaceutical | Potential antibiotic properties; synthesis of bagremycins | Streptomyces species |

| Environmental Science | Biodegradation of nitroaromatic compounds; bioremediation potential | Pseudomonas, Comamonas |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ferroverdin A

- Structure : Ferroverdin A contains a nitroso group and acts as an iron-chelating pigment.

- Biosynthesis : Produced by the fev gene cluster, which shares evolutionary and functional similarities with the nsp cluster. The enzyme FevF (orthologous to NspF) mediates nitroso group formation .

- Function : Serves as an iron chelator and exhibits weak antibiotic activity .

2.1.2 Bagremycins

- Structure: Amino-aromatic antibiotics with a nitroso variant (bagremycin A) capable of iron chelation.

- Biosynthesis: Synthesized via the bag gene cluster, which overlaps with the fev cluster. The amino-to-nitroso conversion in bagremycins mirrors the NspF-mediated nitrosation in 4,3-HNBAm .

- Function : Antibacterial activity against Gram-positive and Gram-negative pathogens .

2.1.3 Grixazones

- Structure: Nitroso-containing metabolites with a quinone imine core.

- Biosynthesis: Produced via the gri cluster, where GriF (a tyrosinase-like monooxygenase) oxidizes o-aminophenol to o-quinone imine .

- Function : Role in bacterial oxidative stress resistance .

Enzymatic and Genetic Comparisons

- Substrate Specificity: NspN shows the highest activity toward its natural substrate (3,4-AHBA) but can also amidate phenylpropanoids like p-coumaric acid . In contrast, GriF and FevF are specialized for aromatic amine oxidation .

- Copper Dependency : All nitroso-forming enzymes (NspF, FevF, GriF) require copper ions for catalysis, facilitated by chaperones like NspE and GriE .

准备方法

Enzymatic Amidation via NspN

The primary biosynthetic route to 4-hydroxy-3-nitrosobenzamide occurs in Streptomyces murayamaensis, where the enzyme NspN (a Gn-AT) catalyzes the amidation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) to form 3-amino-4-hydroxybenzamide. This reaction utilizes glutamine as a nitrogen donor, transferring its amido group to the carboxylate moiety of 3,4-AHBA. NspN exhibits broad substrate specificity, accommodating derivatives such as p-coumaric acid and cinnamic acid, but achieves maximal activity with its natural substrate (3,4-AHBA).

Aromatic C-Nitrosation by NspF

Following amidation, the intermediate 3-amino-4-hydroxybenzamide undergoes nitrosation via the flavin-dependent monooxygenase NspF. This enzyme introduces a nitroso group at the C3 position, forming this compound. NspF operates through a two-electron oxidation mechanism, requiring molecular oxygen and reduced flavin adenine dinucleotide (FADH₂) to generate a reactive flavin hydroperoxide intermediate. The reaction proceeds via hydroxylamine and nitroso intermediates, with strict regioselectivity ensuring precise nitroso group placement.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Substrate | Cofactors |

|---|---|---|---|

| NspN | Amidation of 3,4-AHBA | 3,4-AHBA, benzoic acid derivatives | Glutamine, ATP |

| NspF | C-Nitrosation | 3-Amino-4-hydroxybenzamide | FADH₂, O₂ |

Chemical Synthesis Strategies

Nitration of 4-Hydroxybenzoic Acid

A patented method involves the nitration of 4-hydroxybenzoic acid using concentrated nitric acid (62%) in an alkaline aqueous solution. The process proceeds as follows:

-

Alkaline Dissolution : 4-Hydroxybenzoic acid is dissolved in aqueous potassium hydroxide.

-

Nitration : Concentrated HNO₃ is added dropwise at 20–40°C, forming a suspension of 4-hydroxy-3-nitrobenzoic acid.

-

Catalysis : Sodium nitrite (0.5–1.0 mol%) accelerates the reaction, achieving yields >75%.

-

Reduction to Nitroso : The nitro intermediate is reduced to the nitroso derivative using hydrogen gas or sodium dithionite, though this step is less documented in literature.

Challenges in Chemical Synthesis

Chemical routes face limitations in regioselectivity, often producing mixtures of nitro and nitroso isomers. Additionally, the nitroso group’s instability under acidic or oxidative conditions complicates isolation. By contrast, biosynthetic methods inherently avoid these issues through enzyme-mediated precision.

Genetic and Metabolic Engineering Insights

Gene Cluster Analysis

The biosynthesis of this compound is governed by a conserved gene cluster in Streptomyces, including nspN (amidotransferase) and nspF (nitrososynthase). Homologs of these genes, such as fevH and fevI in Streptomyces cremeus, share 75–90% sequence identity, suggesting evolutionary conservation of this pathway.

Substrate Engineering for Analog Production

NspN’s promiscuity enables the synthesis of benzamide analogs. For example, substituting 3,4-AHBA with caffeic acid yields 4-hydroxy-3-nitrosocinnamamide, a structurally related compound with uncharacterized bioactivity. Such flexibility positions NspN as a tool for combinatorial biosynthesis of nitroso-containing therapeutics.

Comparative Analysis of Methods

常见问题

Basic Research Question

- HPLC-MS/MS : Quantify intermediates like 3,4-AHBA with C18 reverse-phase columns and electrospray ionization .

- EPR Spectroscopy : Detect Cu²O² intermediates in NspF catalysis .

- X-ray Crystallography : Resolve enzyme-substrate complexes to guide mutagenesis .

How to address contradictions in enzyme activity data for CBC family members like NspF?

Advanced Research Question

Discrepancies between NspF’s hydroxyanilinase activity and tyrosinase’s monophenolase activity arise from divergent transition-state geometries . Use density functional theory (DFT) to model transition states and validate with kinetic isotope effects (KIEs).

What computational tools aid in linking biosynthetic gene clusters to this compound production?

Advanced Research Question

AntiSMASH and BLASTP identify homologous clusters using nspF or griE sequences . Pair with RNA-seq to correlate gene expression with metabolite production during late growth stages, as seen in S. noursei .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。